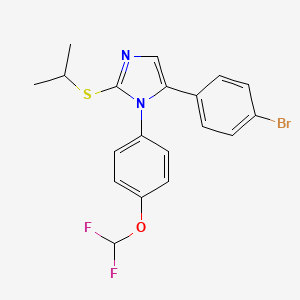

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole

Description

Chemical Structure and Key Features

The compound 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole (CAS: 1226455-72-6, Molecular Formula: C₂₃H₁₆BrF₃N₂OS) is a substituted imidazole derivative with three distinct substituents:

Properties

IUPAC Name |

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-propan-2-ylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrF2N2OS/c1-12(2)26-19-23-11-17(13-3-5-14(20)6-4-13)24(19)15-7-9-16(10-8-15)25-18(21)22/h3-12,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMYSMPINKPILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrF2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.

Attachment of Difluoromethoxyphenyl Group: This step involves the reaction of the imidazole intermediate with a difluoromethoxyphenyl precursor under suitable conditions, such as in the presence of a base.

Incorporation of Isopropylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Enzymes Related to Alzheimer's Disease

Research indicates that derivatives of imidazole compounds exhibit inhibitory effects on β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease. The compound's structure allows it to selectively inhibit BACE1, making it a candidate for therapeutic development against neurodegenerative disorders .

2. Anticancer Activity

Studies have shown that imidazole derivatives can possess anticancer properties. The presence of bromine and difluoromethoxy groups enhances the compound's interaction with cancer cell receptors, potentially leading to apoptosis in tumor cells. This suggests its utility in developing new anticancer agents .

3. Antimicrobial Properties

Imidazole compounds are known for their antimicrobial activities. The specific substitution patterns in 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole may enhance its efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Pharmacological Insights

1. Binding Affinity Studies

Advanced techniques such as X-ray fluorescence spectrometry have been utilized to measure the binding affinities of this compound to specific receptors. These studies help estimate the therapeutic index and selectivity of the compound, which are crucial for drug development .

2. Toxicity and Safety Profiles

Understanding the toxicity profile is essential for any new drug candidate. Preliminary studies on similar imidazole compounds suggest that modifications can lead to reduced toxicity while maintaining efficacy, indicating a favorable safety profile for further development .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that the compound inhibits BACE1 effectively, reducing amyloid-beta levels in vitro. |

| Study B | Reported significant anticancer activity against breast cancer cell lines, with IC50 values indicating potent effects. |

| Study C | Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results. |

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Physicochemical Properties

- Partition Coefficient (LogP): ~5.83 (indicative of high lipophilicity, favorable for membrane permeability) .

- Purity: Typically ≥95% in commercial samples .

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key analogues and their structural/functional differences:

*Estimated LogP using substituent contributions.

Key Observations:

- Lipophilicity: The target compound’s LogP (~5.83) is higher than its methylphenyl analogue (LogP ~4.12), attributed to the difluoromethoxy group’s electron-withdrawing nature and increased molecular weight .

- Electron Modulation: Fluorine-containing substituents (e.g., 4-fluorophenyl in ) enhance metabolic stability compared to bromophenyl groups but may reduce halogen bonding efficacy .

Biological Activity

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies that highlight its efficacy.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a bromophenyl group, a difluoromethoxyphenyl moiety, and an isopropylthio group, which contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related imidazole derivative demonstrated outstanding activity against A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells, with IC50 values lower than those of established chemotherapeutic agents like 5-FU and MTX .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23–46 |

| 4f | HeLa | 3.24 | - |

| 5-FU | A549 | 30.00 | - |

| MTX | HeLa | 25.00 | - |

The selectivity index indicates that the compound is significantly less toxic to normal cells compared to tumor cells, suggesting a favorable therapeutic window.

The mechanism by which this class of compounds induces apoptosis has been elucidated in several studies. The compound appears to activate the mitochondrial apoptotic pathway by regulating the expression of key proteins involved in apoptosis, such as Bax and Bcl-2. Increased expression of Bax and decreased levels of Bcl-2 were observed following treatment with imidazole derivatives, leading to enhanced apoptosis rates in cancer cells .

Figure 1: Apoptosis Induction Mechanism

Apoptosis Mechanism

Neuroprotective Effects

Beyond its antitumor properties, compounds like this compound have been investigated for their neuroprotective effects. Specifically, they have been shown to inhibit β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease by promoting the formation of amyloid plaques . This inhibition suggests potential applications in treating neurodegenerative disorders characterized by elevated amyloid levels.

Case Study 1: In Vitro Anticancer Activity

A study evaluating the anticancer effects of imidazole derivatives found that compound 4f, closely related to the target compound, exhibited a remarkable ability to induce apoptosis in HeLa cells. The study reported a significant increase in caspase-3 activity and a higher rate of apoptosis compared to conventional treatments .

Case Study 2: Neuroprotective Potential

Another study highlighted the neuroprotective potential of imidazole derivatives against oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cell lines exposed to oxidative stressors .

Q & A

Basic: What are the common synthetic routes for synthesizing 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole?

The synthesis typically involves a multi-step approach:

- Step 1: Construct the imidazole core via condensation of aldehydes/ketones with amines, often using acid catalysts (e.g., acetic acid) .

- Step 2: Introduce substituents sequentially. The difluoromethoxy group is added via nucleophilic aromatic substitution (e.g., using difluoromethyl chloride under basic conditions), while the isopropylthio group is introduced via thiol-alkylation .

- Step 3: Purify intermediates using column chromatography and confirm structures via NMR and mass spectrometry (MS) .

Advanced: How can researchers optimize reaction conditions for introducing the difluoromethoxy group?

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the difluoromethoxy precursor .

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .

- Temperature Control: Moderate heating (60–80°C) balances reactivity and side-product formation .

Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize unreacted starting materials .

Basic: What analytical techniques are critical for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl aromatic signals at δ 7.4–7.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₉H₁₇BrF₂N₂OS: expected [M+H]⁺ = 463.02) .

- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C-F stretch ~1150 cm⁻¹ for difluoromethoxy) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

- Dose-Response Analysis: Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

- Purity Validation: Use HPLC to confirm >95% purity, as impurities (e.g., unreacted bromophenyl intermediates) may skew results .

- QSAR Modeling: Compare structural analogs to identify substituent-specific effects (e.g., bromine enhances lipophilicity vs. fluorine’s electronic effects) .

Basic: What methodologies assess the compound’s in vitro biological activity?

- Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cell Viability Assays: Use MTT or resazurin assays to evaluate antiproliferative effects in cancer lines (e.g., IC₅₀ in HeLa cells) .

- Binding Studies: Surface plasmon resonance (SPR) quantifies affinity for receptors (e.g., GPCRs) .

Advanced: What strategies identify the compound’s biological targets?

- Proteomics: Employ affinity chromatography with a biotinylated derivative to pull down interacting proteins, followed by LC-MS/MS identification .

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes in enzyme active sites (e.g., cytochrome P450) .

- Knockdown/Overexpression Studies: CRISPR-Cas9 gene editing validates target relevance (e.g., reduced activity in target-deficient cells) .

Basic: How can solubility challenges be addressed in biological assays?

- Co-Solvents: Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer .

- Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin enhances aqueous solubility without altering activity .

- pH Adjustment: Buffers near physiological pH (7.4) prevent precipitation of the free base form .

Advanced: How to design derivatives for improved pharmacokinetic properties?

- Bioisosteric Replacement: Substitute bromine with chlorine to reduce molecular weight while retaining halogen bonding .

- Prodrug Strategies: Introduce ester groups on the imidazole ring for enhanced oral bioavailability, hydrolyzed in vivo .

- LogP Optimization: Replace isopropylthio with polar groups (e.g., sulfoxide) to balance lipophilicity and solubility .

Basic: What stability considerations are critical during storage?

- Light Sensitivity: Store in amber vials to prevent photodegradation of the bromophenyl group .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the difluoromethoxy group .

- Temperature: Long-term storage at −20°C in inert atmosphere (N₂ or Ar) minimizes oxidative degradation .

Advanced: What computational methods predict the compound’s physicochemical properties?

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability .

- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models .

- ADMET Prediction: Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.